molecular formula C9H7BrClNO2S B6210544 5-bromo-1-methyl-1H-indole-3-sulfonyl chloride CAS No. 2742660-60-0

5-bromo-1-methyl-1H-indole-3-sulfonyl chloride

Cat. No.: B6210544
CAS No.: 2742660-60-0
M. Wt: 308.6
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Description

5-bromo-1-methyl-1H-indole-3-sulfonyl chloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, and a sulfonyl chloride group at the 3rd position of the indole ring. These structural features make it a valuable intermediate in organic synthesis and various chemical reactions.

Properties

CAS No.

2742660-60-0

Molecular Formula

C9H7BrClNO2S

Molecular Weight

308.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-methyl-1H-indole-3-sulfonyl chloride typically involves the bromination of 1-methylindole followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The sulfonylation step involves the reaction of the brominated intermediate with chlorosulfonic acid or sulfonyl chloride reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-methyl-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, toluene, ethanol

    Catalysts: Palladium catalysts for coupling reactions

Major Products

The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-1H-indole-3-sulfonyl chloride depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1H-indole-3-sulfonyl chloride
  • 1-methyl-1H-indole-3-sulfonyl chloride
  • 5-bromo-1H-indole-3-carboxylic acid

Uniqueness

5-bromo-1-methyl-1H-indole-3-sulfonyl chloride is unique due to the combination of its bromine, methyl, and sulfonyl chloride groups, which confer specific reactivity and selectivity in chemical reactions.

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